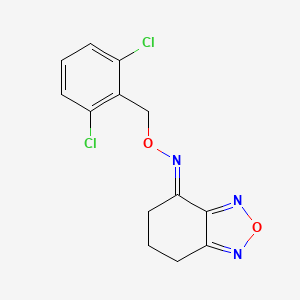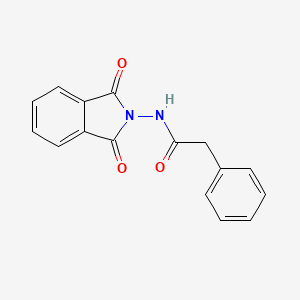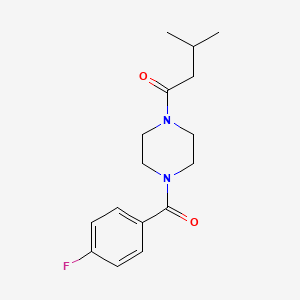![molecular formula C14H19NO3S B5768866 ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5768866.png)
ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as CCT129202, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism by which ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate exerts its antitumor activity is not fully understood. However, it has been suggested that this compound targets the mitotic spindle checkpoint, which is a crucial mechanism for ensuring proper chromosomal segregation during cell division. By disrupting the mitotic spindle checkpoint, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological pathways in cancer cells. For instance, it has been found to inhibit the activity of Aurora kinases, which are important regulators of mitotic spindle assembly and function. In addition, this compound has been shown to inhibit the activity of Polo-like kinase 1, which is involved in the regulation of cell cycle progression. Furthermore, this compound has been found to induce DNA damage and activate the DNA damage response pathway in cancer cells.
実験室実験の利点と制限
One of the major advantages of using ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments is its potent antitumor activity. This makes it an attractive candidate for further preclinical and clinical development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which could potentially affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents or radiation therapy. Another direction is to explore its potential as a targeted therapy for specific types of cancer, such as breast cancer or lung cancer. Furthermore, future studies could focus on improving the pharmacokinetics and bioavailability of this compound to enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a promising chemical compound that exhibits potent antitumor activity and has potential therapeutic applications in cancer treatment. Its mechanism of action involves the disruption of the mitotic spindle checkpoint and induction of cell cycle arrest and apoptosis. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential as a targeted therapy for specific types of cancer.
合成法
The synthesis of ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate involves the reaction of ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with cyclopropanecarbonyl chloride. The resulting intermediate is then treated with sodium hydride and ethyl chloroformate to obtain the final product. The yield of the synthesis method is reported to be around 50%.
科学的研究の応用
Ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to sensitize cancer cells to radiation therapy, which could potentially enhance the efficacy of cancer treatment.
特性
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-4-10-8(3)19-13(11(10)14(17)18-5-2)15-12(16)9-6-7-9/h9H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAXHIZUICLTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)
![N-(3-acetylphenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5768789.png)
![4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5768795.png)
![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)



![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5768823.png)

![methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5768838.png)


![4-tert-butyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5768863.png)
